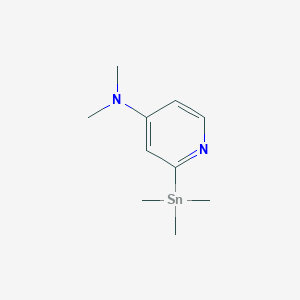

N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine

Overview

Description

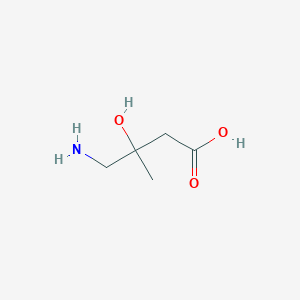

“N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine” is a chemical compound offered for experimental and research use . It has a molecular formula of C10H18N2Sn and a molecular weight of 284.97 g/mol.

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine” can be analyzed using various tools such as Java or Javascript . The compound has a molecular weight of 122.1677 .Physical And Chemical Properties Analysis

“N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine” is a white solid . It has a molecular weight of 122.17 g/mol . The compound is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Scientific Research Applications

Heterocycle Synthesis

Heterocycles are essential building blocks in medicinal chemistry, materials science, and agrochemical research. N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine serves as a versatile precursor for heterocycle synthesis. By reacting with appropriate electrophiles or nucleophiles, it participates in various cyclization reactions, yielding diverse heterocyclic structures. Researchers have successfully employed this compound to create pyridines, pyrimidines, and other heterocyclic scaffolds .

Amination Reactions

The dimethylamino group in this compound (R-NMe₂) makes it an excellent reagent for amination reactions. It can introduce amino groups into organic molecules, leading to functionalized derivatives. Amination reactions play a crucial role in pharmaceutical synthesis, where the introduction of nitrogen atoms is essential for drug design and optimization .

Formylation (R-CHO)

N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine can act as a source of formyl groups (R-CHO). Formylation reactions are valuable for introducing aldehyde functionalities into organic molecules. Researchers have utilized this compound to synthesize aldehydes, which find applications in natural product synthesis and materials science .

Cyanation (R-CN)

Cyanation reactions involve the addition of cyano groups (R-CN) to organic substrates. The presence of the dimethylamino group in our compound allows it to participate in cyanation reactions, leading to the formation of nitriles. Nitriles serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Amidoalkylation (-R)

Amidoalkylation reactions involve the addition of amide groups to organic molecules. N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine can serve as an amidoalkylating agent, introducing amide functionalities into substrates. These reactions are valuable for modifying natural products and designing new ligands for catalysis .

Aminocarbonylation (R-CONMe₂)

Aminocarbonylation reactions combine amines and carbon monoxide (CO) to form amides. Our compound can participate in aminocarbonylation, leading to the synthesis of amides (R-CONMe₂). Amides are essential components of peptides, pharmaceuticals, and polymers .

properties

IUPAC Name |

N,N-dimethyl-2-trimethylstannylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N2.3CH3.Sn/c1-9(2)7-3-5-8-6-4-7;;;;/h3-5H,1-2H3;3*1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUGNYGUWGEZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478598 | |

| Record name | N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine | |

CAS RN |

689282-82-4 | |

| Record name | N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3031708.png)

![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)

![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)